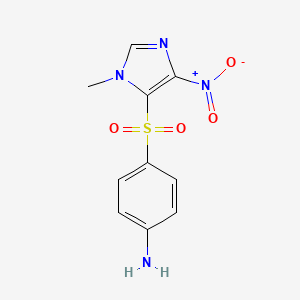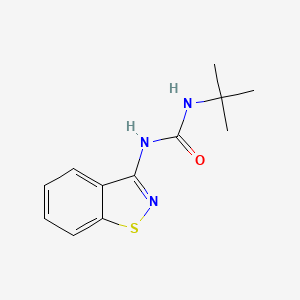
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a urea group attached to the benzothiazole moiety, with a tert-butyl group providing additional steric hindrance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- typically involves multi-step procedures. One common method includes the reaction of 1,2-benzothiazole with isocyanates under controlled conditions to form the urea derivative. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the urea derivative.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound can also interact with proteins involved in disease pathways, such as those related to neurodegenerative disorders, by stabilizing their native conformations and preventing aggregation .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzo[d]thiazol-2-yl)aniline (BTA)
- 5-Nitro-1,2-benzothiazol-3-amine (5-NBA)
- N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide
Uniqueness
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- is unique due to its specific urea and tert-butyl groups, which provide distinct steric and electronic properties. These features can enhance its stability and reactivity compared to other benzothiazole derivatives. Additionally, its ability to inhibit protein aggregation makes it a valuable compound in the study of neurodegenerative diseases .
Properties
CAS No. |
104121-48-4 |
|---|---|
Molecular Formula |
C12H15N3OS |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
1-(1,2-benzothiazol-3-yl)-3-tert-butylurea |
InChI |
InChI=1S/C12H15N3OS/c1-12(2,3)14-11(16)13-10-8-6-4-5-7-9(8)17-15-10/h4-7H,1-3H3,(H2,13,14,15,16) |
InChI Key |
HPKBGEICVHCQJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


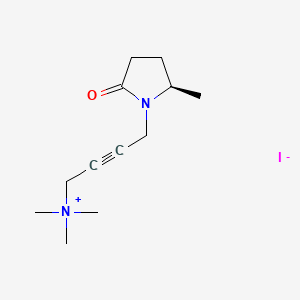
silane](/img/structure/B14334936.png)
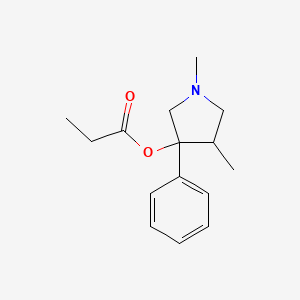
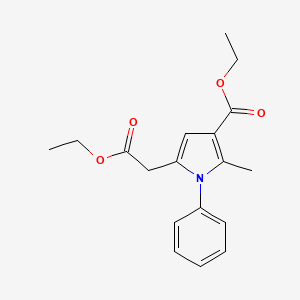
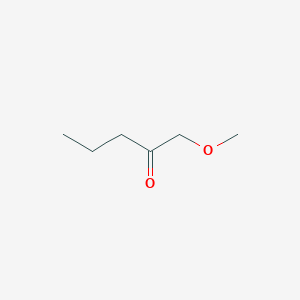
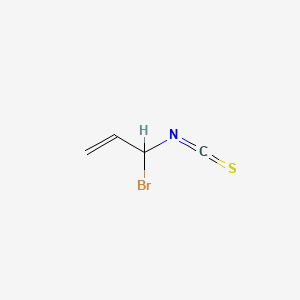
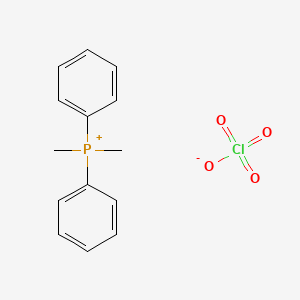
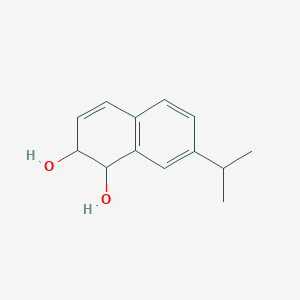
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)

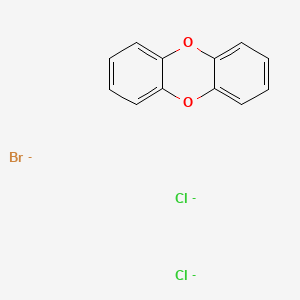
![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
